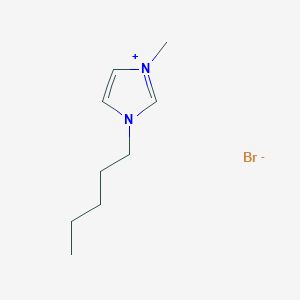

1-Methyl-3-pentylimidazolium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-3-pentylimidazolium bromide is a useful research compound. Its molecular formula is C9H17BrN2 and its molecular weight is 233.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrolytes in Energy Storage

1-Methyl-3-pentylimidazolium bromide is increasingly recognized as an effective electrolyte for lithium-ion batteries. Its ionic conductivity enhances battery performance and longevity, making it a promising candidate for next-generation energy storage solutions. Research indicates that ionic liquids like this compound can improve the efficiency of lithium-ion transport within the battery, leading to better charge-discharge cycles and overall energy efficiency .

Green Solvent Applications

This compound serves as a green solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds while promoting environmentally friendly reactions positions it as an alternative to traditional organic solvents that are often volatile and hazardous. Studies have shown that using this compound can facilitate reactions under milder conditions, thus reducing energy consumption and waste generation .

Biochemical Studies

In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its unique properties allow for more accurate modeling of biological systems, providing insights into mechanisms of action at the molecular level. For example, it has been used to study the effects of ionic liquids on enzyme stability and activity, revealing critical information about enzyme kinetics and thermodynamics .

Separation Processes

The compound is employed in liquid-liquid extraction processes for purifying bioactive compounds from natural sources. Its selective solvation capabilities enable efficient separation of desired compounds from complex mixtures. This application is particularly valuable in pharmaceuticals and nutraceuticals, where the extraction of specific active ingredients is crucial for product efficacy .

Nanotechnology

In nanotechnology, this compound plays a significant role in the synthesis of nanomaterials. Its properties facilitate the formation of nanoparticles and nanocomposites that are essential for developing advanced materials used in electronics and medicine. Research has demonstrated that ionic liquids can stabilize nanoparticles during synthesis, leading to improved size control and dispersibility .

Case Study 1: Lithium-Ion Batteries

A study conducted on lithium-ion batteries incorporating this compound showed significant improvements in cycle stability and capacity retention compared to conventional electrolytes. The ionic liquid's high ionic conductivity contributed to enhanced charge transport within the battery cells .

Case Study 2: Green Chemistry

In a series of experiments aimed at optimizing organic reactions using this compound as a solvent, researchers observed that reaction yields increased by up to 30% compared to traditional solvents. This finding underscores the compound's potential in promoting sustainable chemical processes .

Case Study 3: Biochemical Applications

Research involving the use of this compound in enzyme assays revealed that this ionic liquid could stabilize enzymes against denaturation while maintaining their catalytic activity. This property makes it a valuable tool for studying enzyme mechanisms under various conditions .

Eigenschaften

Molekularformel |

C9H17BrN2 |

|---|---|

Molekulargewicht |

233.15 g/mol |

IUPAC-Name |

1-methyl-3-pentylimidazol-1-ium;bromide |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

PXFKRXXEFJDOMO-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCN1C=C[N+](=C1)C.[Br-] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.